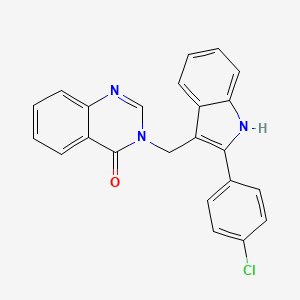

4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)-

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring, exhibiting diverse pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities . The compound 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)-4(3H)-quinazolinone features a 3-substituted methyl group bearing a 2-(4-chlorophenyl)indole moiety. This substitution pattern is critical for modulating biological activity, as the indole group enhances binding affinity to biological targets, while the 4-chlorophenyl substituent may improve pharmacokinetic properties like metabolic stability .

Properties

CAS No. |

88514-42-5 |

|---|---|

Molecular Formula |

C23H16ClN3O |

Molecular Weight |

385.8 g/mol |

IUPAC Name |

3-[[2-(4-chlorophenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |

InChI |

InChI=1S/C23H16ClN3O/c24-16-11-9-15(10-12-16)22-19(17-5-1-4-8-21(17)26-22)13-27-14-25-20-7-3-2-6-18(20)23(27)28/h1-12,14,26H,13H2 |

InChI Key |

PZVIKHHHSSCICY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CN4C=NC5=CC=CC=C5C4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.

Substitution: Halogenating agents, nucleophiles; conditionspolar aprotic solvents like dimethyl sulfoxide.

Major Products

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure features a quinazolinone backbone with specific substitutions that influence its biological activity. The synthesis typically involves multi-step organic reactions:

- Preparation of the Quinazolinone Core : This is achieved by cyclizing anthranilic acid with formamide under acidic conditions.

- Bromination : The quinazolinone core can be brominated at the 6th position using bromine or N-bromosuccinimide in solvents like acetic acid.

- Indole Introduction : The indole moiety is introduced via a Friedel-Crafts alkylation reaction with 4-chlorophenyl as the substituent.

This synthetic route allows for the creation of various derivatives that may exhibit different biological properties.

Anticancer Properties

Research indicates that quinazolinones, including 4(3H)-Quinazolinone derivatives, possess significant anticancer activities. For example:

- Mechanism of Action : These compounds often interact with key molecular targets such as enzymes involved in cell proliferation and survival pathways. They may induce apoptosis in cancer cells through various signaling pathways.

- Case Studies : Several studies have demonstrated the effectiveness of similar quinazolinone compounds in inhibiting tumor growth in vitro and in vivo models.

Antimicrobial Effects

Another area of interest is the antimicrobial properties of this compound:

- Activity Against Pathogens : Compounds derived from 4(3H)-Quinazolinone have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.

- Research Findings : Studies have reported that modifications in the structure can enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones is also noteworthy:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in inflammatory responses.

- Case Studies : Research has highlighted their use in models of chronic inflammatory diseases, demonstrating reduced inflammation and associated symptoms.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Data Tables

Research Findings and Contradictions

- Antifungal Activity: While UR-9825 () shows that chlorine on the quinazolinone ring enhances antifungal activity, the target compound’s chlorine on the indole ring may redirect activity toward other targets, such as kinases or DNA-binding proteins .

- Synthetic Routes : The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (as in ), whereas simpler 3-substituted derivatives use nucleophilic substitution ().

Biological Activity

4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinazolinone core substituted at the 3-position with an indole moiety and a 4-chlorophenyl group. The unique structure of this compound suggests potential interactions with various biological targets, making it a subject of interest for research into its pharmacological properties.

Chemical Structure

The structural formula of 4(3H)-Quinazolinone, 3-((2-(4-chlorophenyl)-1H-indol-3-yl)methyl)- can be represented as follows:

This compound's configuration allows for various interactions within biological systems, influencing its activity against different diseases.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, derivatives of 4(3H)-quinazolinone have shown significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells. A study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as anti-cancer agents .

Antimicrobial Activity

Research has demonstrated that 4(3H)-quinazolinone derivatives possess antimicrobial properties. Specific derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL against C. albicans and 16 μg/mL against S. aureus .

Antifungal Effects

The antifungal activity of these compounds has been substantiated through various studies. Certain derivatives have been tested against Aspergillus niger with promising results, showing MIC values as low as 32 μg/mL . This suggests that modifications to the quinazolinone structure can enhance antifungal efficacy.

The biological mechanisms underlying the activities of 4(3H)-quinazolinone involve interaction with key molecular targets such as enzymes and receptors. For example:

- Tyrosine Kinase Inhibition: Several studies have indicated that quinazolinone derivatives act as inhibitors of tyrosine kinases such as CDK2 and EGFR, which are crucial in cancer cell proliferation .

- Enzyme Inhibition: The inhibition of enzymes involved in inflammatory pathways has been observed, suggesting potential applications in anti-inflammatory therapies .

Case Studies and Research Findings

Q & A

Q. Table 1. Key Synthetic Parameters for 4(3H)-Quinazolinone Derivatives

Q. Table 2. Recommended In Vitro Assays for Biological Evaluation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.